

How to use Yellow 1 for protein labeling

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Compound of Interest

Compound Name: Yellow 1

Cat. No.: B1169947

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Disclaimer

The reagent "**Yellow 1**" is not a standard, recognized name for a protein labeling dye in the scientific literature; this term is more commonly associated with industrial pigments. This document provides a representative protocol and application notes based on the assumption that "**Yellow 1**" is a generic, amine-reactive succinimidyl (NHS) ester fluorescent dye, a common class of reagents used for covalently attaching a fluorescent label to proteins. The principles, protocols, and data are based on established methodologies for similar fluorescent dyes.

Application Notes: Covalent Labeling of Proteins with Yellow 1 NHS Ester

Introduction

Yellow 1 NHS Ester is a fluorescent labeling reagent designed for the covalent modification of proteins and other biomolecules. The reagent features a succinimidyl ester (NHS ester) reactive group that specifically targets primary amines (—NH_2) present on the N-terminus of a polypeptide chain and the side chain of lysine (Lys) residues. The reaction (Figure 1) forms a stable, covalent amide bond, resulting in a protein-dye conjugate that is ideal for a variety of fluorescence-based detection methods, including fluorescence microscopy, flow cytometry, and western blotting.

The labeling efficiency is dependent on several factors, including the pH of the reaction buffer, the concentration of the protein, the molar ratio of dye-to-protein, and the incubation time.

Optimal labeling is typically achieved at a pH between 7.5 and 8.5, where the target primary amines are deprotonated and thus more nucleophilic.

Key Specifications

The following table summarizes the typical specifications for a generic yellow fluorescent dye used in protein labeling.

Parameter	Value
Reactive Group	N-Hydroxysuccinimide (NHS) Ester
Target Residue	Primary Amines (Lysine, N-terminus)
Excitation Max (λ_{ex})	~525 nm
Emission Max (λ_{em})	~545 nm
Extinction Coefficient (ϵ)	~80,000 $\text{cm}^{-1}\text{M}^{-1}$ (at λ_{ex})
Correction Factor (CF)	~0.12 (at 280 nm)

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins

This protocol provides a general guideline for labeling 1 mg of a typical IgG antibody (MW ~150 kDa). Optimization may be required for different proteins.[\[1\]](#)

1. Materials Required

- Protein: 1 mg of the protein of interest, dissolved in an amine-free buffer at a concentration of 2-10 mg/mL.[\[1\]](#)
- Yellow 1** NHS Ester: 1 mg vial.
- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5. It is critical to use a buffer free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.[\[1\]](#)

- Solvent: High-purity, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Quenching Solution (Optional): 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.
- Purification Column: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis tubing appropriate for the protein size.

2. Procedure

- Protein Preparation:
 - Dissolve or exchange the protein into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3).
 - Ensure the final protein concentration is at least 2 mg/mL for optimal results.[2] If the protein is in a buffer containing primary amines, it must be dialyzed against the Reaction Buffer before proceeding.
- Dye Preparation:
 - Immediately before use, bring the vial of **Yellow 1** NHS Ester to room temperature.
 - Add the appropriate amount of anhydrous DMSO to create a 10 mg/mL stock solution.[1] Vortex briefly to ensure the dye is fully dissolved. NHS esters are moisture-sensitive and should be handled accordingly.[3]
- Labeling Reaction:
 - Calculate the required volume of dye solution. A dye-to-protein molar ratio between 5:1 and 20:1 is a common starting point for optimization.[1] For a 1 mg/mL IgG solution (~6.7 μ M), a 10:1 molar ratio would require adding a specific volume of the dye stock.
 - While gently stirring the protein solution, slowly add the calculated volume of the **Yellow 1** stock solution.[4]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[4]
- Reaction Quenching (Optional):

- To stop the reaction, you can add a quenching solution, such as hydroxylamine or Tris, to a final concentration of 50-100 mM.[3]
- Incubate for an additional 15-30 minutes at room temperature.
- Purification of the Conjugate:
 - Separate the labeled protein from the unreacted, free dye using a size-exclusion chromatography (desalting) column.[5]
 - Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).
 - Apply the reaction mixture to the column. The labeled protein will elute first, while the smaller, free dye molecules will be retained longer.
 - Collect the colored fractions corresponding to the protein and pool them. Dialysis is an alternative purification method.

Protocol 2: Determination of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the dye-to-protein molar ratio, is essential for characterizing the conjugate and ensuring reproducibility.[6][7]

1. Materials Required

- **Yellow 1**-labeled protein conjugate (purified).
- UV-Vis Spectrophotometer.
- Quartz cuvettes.

2. Procedure

- Measure Absorbance:
 - Measure the absorbance of the purified protein conjugate solution at two wavelengths:
 - 280 nm (A_{280}): This is the absorbance maximum for the protein.

- ~525 nm (A_{max}): This is the absorbance maximum for the **Yellow 1** dye.
- The solution may need to be diluted to ensure the absorbance readings are within the linear range of the spectrophotometer (typically < 2.0).[8]
- Calculate the DOL:
 - The concentration of the protein is first corrected for the dye's absorbance at 280 nm. The DOL is then calculated using the following formulas:[9]

Corrected Protein Absorbance: $A_{\text{prot}} = A_{280} - (A_{\text{max}} * CF)$ Where CF is the Correction Factor for the dye at 280 nm (~0.12)

Protein Concentration (M): $[Protein] = A_{\text{prot}} / \epsilon_{\text{prot}}$ Where ϵ_{prot} is the molar extinction coefficient of the protein (for IgG, ~210,000 M⁻¹cm⁻¹)

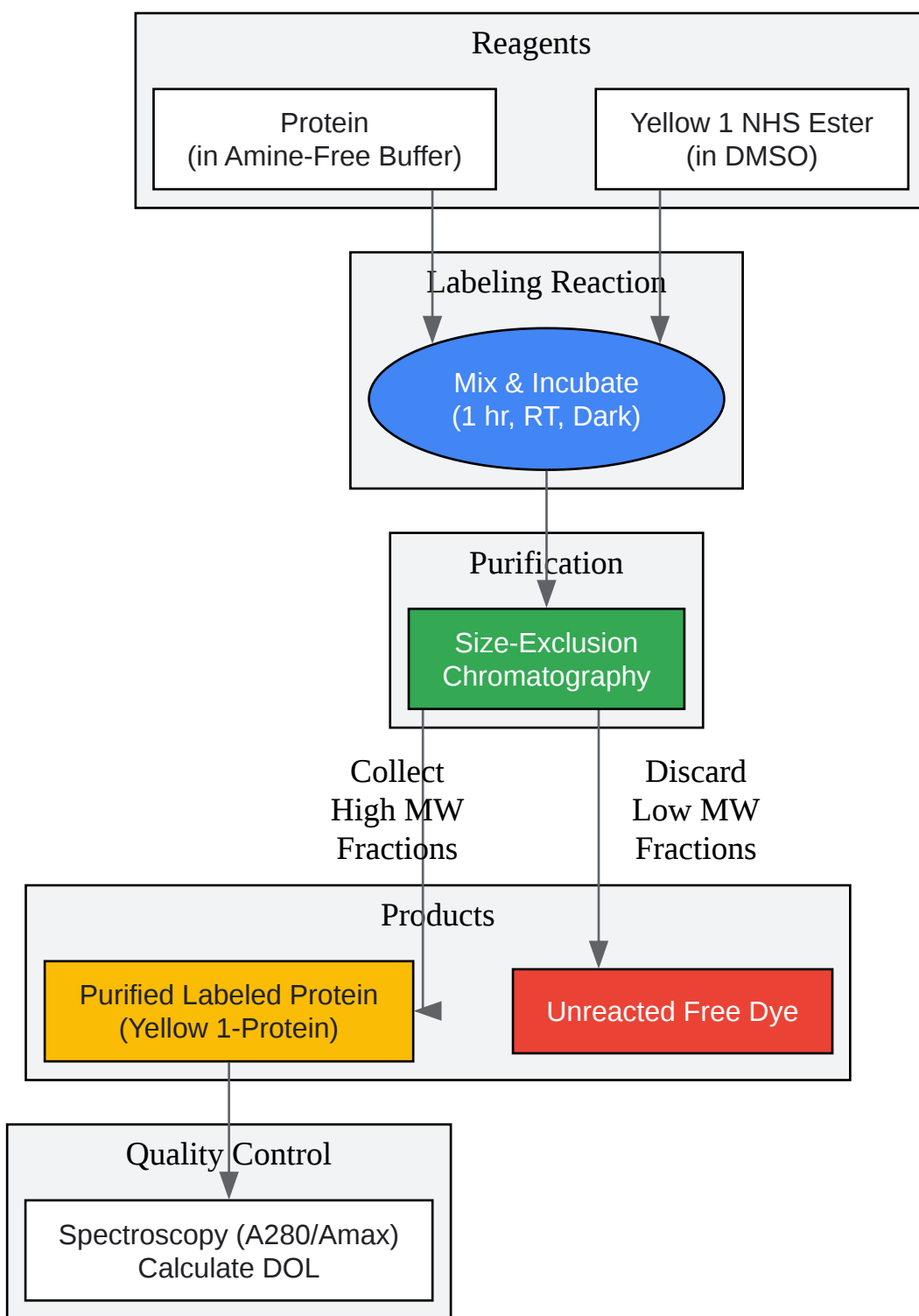
Dye Concentration (M): $[Dye] = A_{\text{max}} / \epsilon_{\text{dye}}$ Where ϵ_{dye} is the molar extinction coefficient of **Yellow 1** (~80,000 M⁻¹cm⁻¹)

Degree of Labeling (DOL): $DOL = [Dye] / [Protein]$

3. Example Data & Interpretation The optimal DOL typically falls between 2 and 10 for antibodies.[8] Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling results in a weak signal.[10][11]

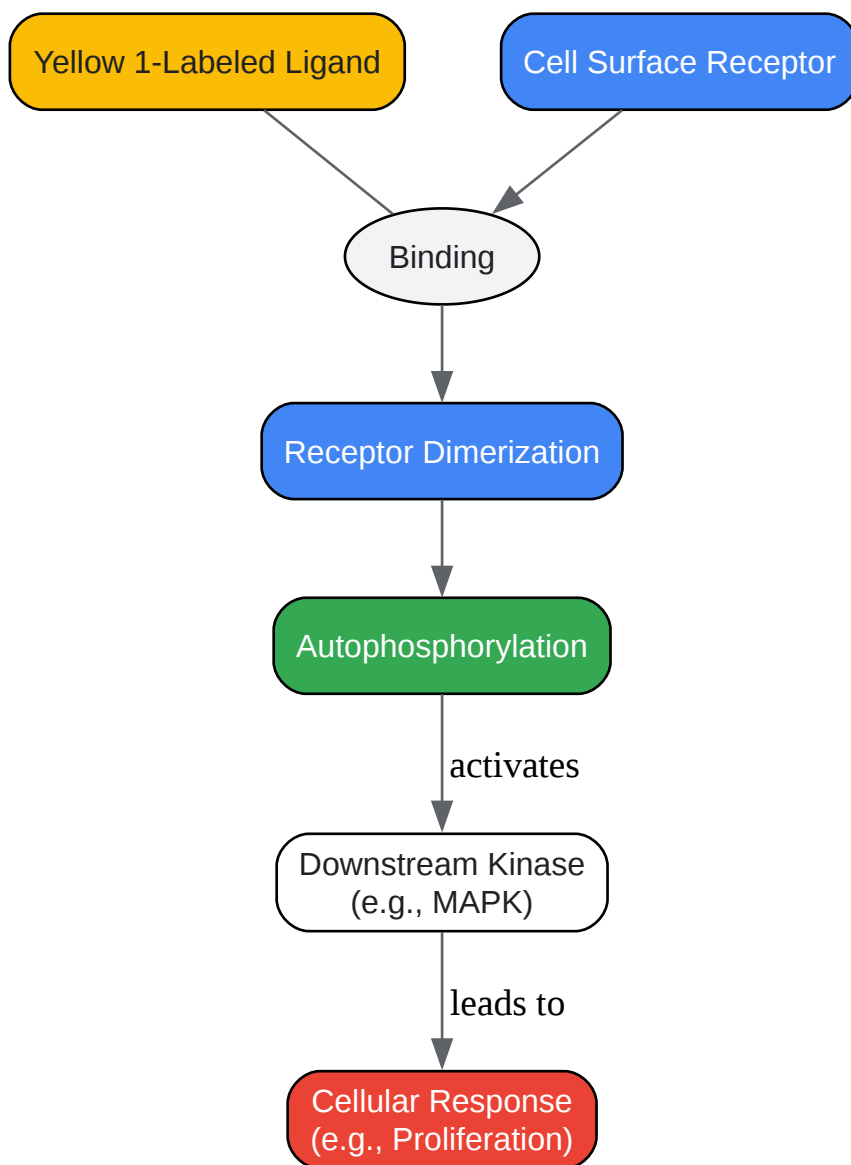
Dye:Protein Molar Ratio (Input)	Resulting DOL	Fluorescence Intensity (Relative Units)	Protein Recovery (%)
5:1	2.8	850	95
10:1	5.1	1520	91
20:1	9.5	1350 (Quenching observed)	78

Visualizations



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Caption: Workflow for covalent protein labeling with **Yellow 1** NHS Ester.



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Caption: Application of a labeled ligand in a cell signaling pathway.

Applications

Fluorescently labeled proteins are versatile tools used in a wide array of biological research and diagnostic applications.^{[12][13]}

- Fluorescence Microscopy: Visualize the localization, trafficking, and dynamics of proteins within live or fixed cells.^[12]

- Flow Cytometry: Identify and quantify specific cell populations by labeling cell surface proteins with fluorescent antibodies.
- Immunofluorescence (IF) & Immunohistochemistry (IHC): Detect target proteins in cells and tissues.
- FRET (Förster Resonance Energy Transfer): Study protein-protein interactions and conformational changes by using the labeled protein as a FRET donor or acceptor.[5]

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